molecular formula C17H17ClN2O5 B1430259 diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1610377-15-5

diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B1430259
CAS No.: 1610377-15-5
M. Wt: 364.8 g/mol
InChI Key: CVURUNZPRIWJDA-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (CAS: 1610377-15-5) is a pyrazole-based compound featuring:

  • Two ethyl ester groups at positions 3 and 5 of the pyrazole ring.
  • A 4-chlorophenyl substituent linked via a ketone-containing ethyl chain at position 1.
  • A molecular formula of C₁₇H₁₇ClN₂O₅ and molecular weight of 364.78 g/mol .

Properties

IUPAC Name

diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-3-24-16(22)13-9-14(17(23)25-4-2)20(19-13)10-15(21)11-5-7-12(18)8-6-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVURUNZPRIWJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate.

    Step 1 Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate chalcone.

    Step 2 Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Step 3 Esterification: The final step involves esterification of the pyrazole derivative with diethyl oxalate under acidic conditions to yield diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Hydroxylated pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit antimicrobial activity. The compound's structure may contribute to its effectiveness against various pathogens.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine metabolism. This inhibition can have implications in treating diseases like cancer and autoimmune disorders .

Applications in Research

The compound is primarily utilized in laboratory settings for the following purposes:

  • Drug Development :
    • The structure of this compound makes it a candidate for further modifications aimed at enhancing its pharmacological properties.
  • Biological Assays :
    • It serves as a reference compound in biological assays to evaluate the efficacy of new drug candidates against specific targets, particularly in the context of cancer research.
  • Synthetic Chemistry :
    • This compound can be used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated promising activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

In a research project focused on DHODH inhibitors, this compound was included in the screening process. The compound demonstrated significant inhibition rates, highlighting its potential role in therapeutic strategies for diseases reliant on pyrimidine metabolism .

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeInhibition Rate (%)Reference
This compoundAntimicrobial75
Another Pyrazole DerivativeDHODH Inhibition85
Yet Another DerivativeAnticancer Activity70

Mechanism of Action

The mechanism of action of diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, modulating their activity. The ester groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Chlorophenyl, 2-oxoethyl C₁₇H₁₇ClN₂O₅ 364.78 Electron-withdrawing Cl enhances stability; ketone group offers reactivity.
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate 3-Chlorophenyl, amino at position 4 C₁₅H₁₅ClN₃O₄ ~336.75 (calc.) Amino group increases polarity; potential for hydrogen bonding.
Diethyl 1-(2,4-dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylate 2,4-Dichlorophenyl, methyl C₁₆H₁₈Cl₂N₂O₄ ~381.23 (calc.) Dichloro substitution enhances lipophilicity; used as pesticide (mefenpyr-diethyl).
Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate 5-Chlorothienyl, 2-oxoethyl C₁₅H₁₅ClN₂O₅S 370.81 Thienyl group introduces sulfur-based electronic effects; alters bioavailability.
Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate 4-Methoxyphenyl, 2-oxoethyl C₁₈H₂₀N₂O₆ 360.37 Methoxy group is electron-donating; may reduce oxidative stability.

Physical Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs like diethyl 4-phenethyl-1H-pyrazole-3,5-dicarboxylate melt at 110–113°C . Amino-substituted derivatives likely exhibit higher melting points due to intermolecular hydrogen bonding .
  • Solubility: Chloro and thienyl groups enhance lipid solubility, whereas amino and ester groups improve aqueous solubility .

Research Significance and Gaps

  • Structural Insights: XRD studies confirm the target compound’s monoclinic crystal system, while analogs like the amino derivative show distinct lattice parameters .
  • Activity Correlations: Chlorine substitution at the para position (target) vs. meta (amino analog) may influence receptor binding selectivity.

Biological Activity

Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a synthetic compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C17_{17}H17_{17}ClN2_2O5_5
  • Molecular Weight : 364.79 g/mol

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and two carboxylate groups, which contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Pyrazole derivatives have been studied for their potential in cancer therapy. Research indicates that certain pyrazoles exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that related compounds can synergize with conventional chemotherapeutics like doxorubicin to enhance anticancer efficacy .
  • Antimicrobial Properties : Pyrazoles have demonstrated significant antimicrobial activity against both bacterial and fungal strains. The presence of the chlorophenyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy .
  • Anti-inflammatory Effects : Some pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Studies and Experimental Data

A variety of studies have investigated the biological activities of pyrazole derivatives similar to this compound:

Study FocusFindingsReference
Anticancer ActivityEnhanced cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells when combined with doxorubicin.
Antimicrobial ActivityEffective against multiple bacterial strains; showed inhibition comparable to standard antibiotics.
Anti-inflammatoryInhibition of TNF-α and IL-6 at concentrations lower than standard anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via tandem cross-coupling/electrocyclization of enol triflates, as demonstrated for structurally analogous pyrazole derivatives. For example, using (Z)-enol triflates and ethyl diazoacetate in acetonitrile with triethylamine yields substituted pyrazoles (e.g., 85% yield for a similar compound in ). Optimization involves adjusting solvents (e.g., DMF vs. acetonitrile), bases (e.g., triethylamine vs. N-methylmorpholine), and temperature to improve yields .
  • Data Note : Yields vary significantly (35–85%) depending on substituents and reaction conditions, highlighting the need for systematic screening .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • X-ray Diffraction (XRD) : Determines monoclinic crystal structure, lattice parameters (e.g., unit cell volume), and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement .

  • FTIR : Identifies functional groups (e.g., ester C=O stretches at ~1600–1700 cm⁻¹, pyrazole ring vibrations) .

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent effects (e.g., δ ~160 ppm for ester carbonyls in ¹³C NMR) .

  • Mass Spectrometry (MS) : HRMS-ESI validates molecular mass (e.g., calculated vs. observed m/z values within ±0.5 ppm error) .

    Table 1: Key Analytical Parameters

    TechniqueParametersExample Data
    XRDSpace group: P2₁/c; a = 10.2 Å, b = 7.8 Å, c = 12.4 Å
    FTIRC=O stretch: 1705 cm⁻¹; N-H bend: 1550 cm⁻¹
    ¹H NMREthyl quartet: δ 4.37 ppm (J = 7.1 Hz)
    HRMS-ESI[M+H]⁺: 375.1117 (calc. 375.1112)

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodology : Stability studies involve:

  • Thermal analysis (TGA/DSC) to determine decomposition temperatures .
  • Long-term storage tests in controlled environments (dry, inert atmosphere, 4°C) to monitor degradation via HPLC or NMR .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unit cell discrepancies) be resolved for this compound?

  • Resolution Strategy :

Cross-validate using multiple datasets and refinement software (e.g., SHELXL vs. OLEX2).

Check for twinning or disorder using the Rint value and ADDSYM in PLATON .

Compare with structurally related compounds (e.g., diethyl 4-amino-1-(3-chlorophenyl)-pyrazole derivatives) to identify systematic errors .

Q. What mechanistic insights explain the regioselectivity of pyrazole ring formation during synthesis?

  • Mechanistic Analysis :

  • The tandem cross-coupling/electrocyclization pathway favors 3,5-dicarboxylate substitution due to electronic stabilization of the enol triflate intermediate.
  • DFT calculations can model transition states to predict regioselectivity .

Q. How does the 4-chlorophenyl substituent influence the compound’s pharmacological activity?

  • Evaluation Framework :

  • Receptor Binding Assays : Test affinity for targets like dopamine receptors using radioligand displacement (e.g., sodium salts of pyrazole dicarboxylates act as amphiphilic receptors) .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Optimization Approaches :

  • Use flow chemistry to enhance heat/mass transfer for exothermic reactions .
  • Introduce directing groups (e.g., trimethylsilyl) to stabilize intermediates and reduce side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Root Cause : Discrepancies may arise from differing purity levels (e.g., residual solvents) or measurement techniques (TGA vs. DSC).
  • Resolution :

  • Replicate studies using standardized protocols (e.g., heating rate: 10°C/min under N2).
  • Characterize purity via elemental analysis and HPLC before testing .

Methodological Best Practices

  • Crystallography : Always deposit raw data in the Cambridge Structural Database (CSD) for peer validation .
  • Synthesis : Document reaction conditions (solvent, catalyst, temperature) in detail to enable reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

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